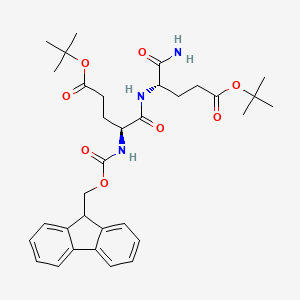
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is a synthetic peptide compound that is widely used in the field of peptide synthesis. The compound consists of two glutamic acid residues, each protected by a tert-butyl group (OtBu), and an amide group (NH2) at the C-terminus. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group at the N-terminus. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first glutamic acid residue to a solid support resin. The carboxyl group of the glutamic acid is protected by a tert-butyl group to prevent unwanted side reactions. The Fmoc group is used to protect the amino group.
Attachment to Resin: The first glutamic acid residue is attached to the resin via its carboxyl group.
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The second glutamic acid residue, also protected by a tert-butyl group, is coupled to the first residue using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Final Deprotection: The tert-butyl groups are removed using an acid such as trifluoroacetic acid (TFA), and the peptide is cleaved from the resin.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The use of greener solvents and optimized reaction conditions is also explored to minimize environmental impact .
化学反応の分析
Types of Reactions
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and tert-butyl protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of various functional groups to modify the peptide.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIPEA (N,N-diisopropylethylamine) as a base.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions are peptides with specific sequences and functionalities, which can be further used in various applications.
科学的研究の応用
Chemistry
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is used in the synthesis of complex peptides and proteins. It serves as a building block for creating peptide libraries and studying peptide interactions.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
This compound is used in the development of peptide-based vaccines and diagnostic tools. It is also explored for its potential in targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications .
作用機序
The mechanism of action of Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 involves the formation of peptide bonds through nucleophilic attack by the amino group on the carboxyl group of another amino acid. The Fmoc and tert-butyl groups protect the reactive sites during synthesis, ensuring selective reactions. The removal of these protecting groups exposes the functional groups, allowing further reactions to occur.
類似化合物との比較
Similar Compounds
Fmoc-Gly-Gly-D-Phe-OtBu: Another Fmoc-protected peptide used in solid-phase synthesis.
Fmoc-Val-Leu-Lys(Boc): A peptide with different amino acid residues and protecting groups.
Uniqueness
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is unique due to its specific sequence of two glutamic acid residues and the use of tert-butyl and Fmoc protecting groups. This combination provides stability and ease of deprotection, making it highly suitable for solid-phase peptide synthesis .
特性
分子式 |
C33H43N3O8 |
|---|---|
分子量 |
609.7 g/mol |
IUPAC名 |
tert-butyl (4S)-5-amino-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C33H43N3O8/c1-32(2,3)43-27(37)17-15-25(29(34)39)35-30(40)26(16-18-28(38)44-33(4,5)6)36-31(41)42-19-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24-26H,15-19H2,1-6H3,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-/m0/s1 |
InChIキー |
KBBMYDDJOSJDPL-UIOOFZCWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



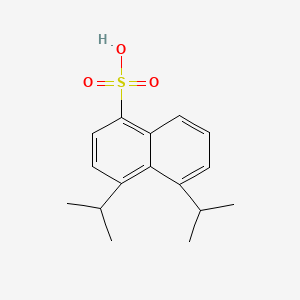
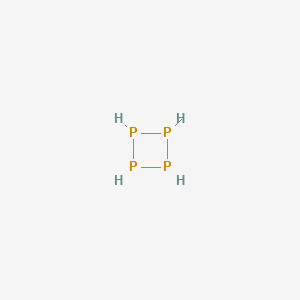

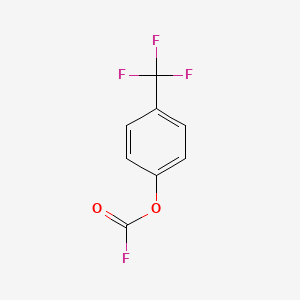
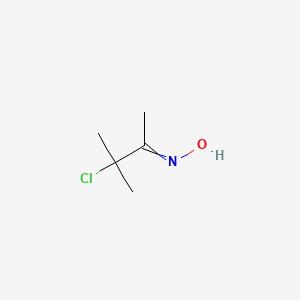
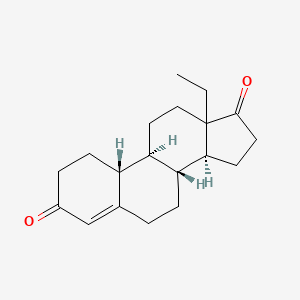
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
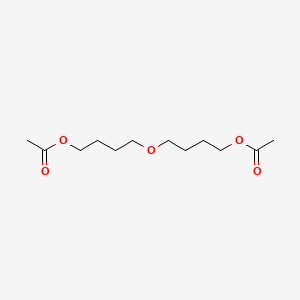
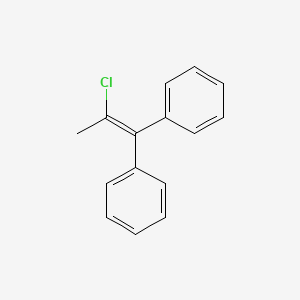
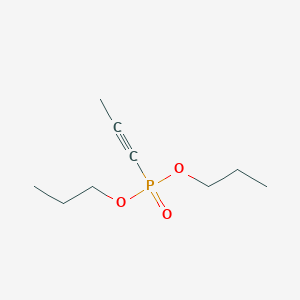
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)
